molecular formula C19H20ClN3O B5537143 N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Cat. No. B5537143
M. Wt: 341.8 g/mol
InChI Key: GKPSVTZQNMLCJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and related compounds involves intricate chemical reactions and methodologies. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the target compound, has been achieved through a series of chemical reactions starting from methylamine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester. The latter was obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes, showcasing the complexity and precision required in synthesizing such compounds (Pan Qing-cai, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule reveals intricate details about their chemical behavior and potential interactions. For example, studies on metal-amide bonds have contributed significantly to understanding the molecular structure of related compounds, highlighting the role of different atomic interactions in stabilizing the compound's structure and influencing its reactivity (M. Mulqi et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving the target compound and its derivatives are key to understanding its reactivity and potential applications. The Bischler-Napieralski reaction, for instance, plays a crucial role in synthesizing 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives, further modified through base-catalyzed transformations to yield complex molecules with varied properties (G. Bobowski, 1983).

Physical Properties Analysis

The physical properties of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and similar compounds, such as melting points, solubility, and crystal structure, are crucial for their practical applications. Research has shown that polymorphism, melting points, and crystal structures can significantly affect a compound's stability, solubility, and overall utility in various applications (N. Özdemir et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is essential for harnessing the full potential of the target compound. Research on various derivatives and analogs provides insight into the structure-activity relationships, enabling the development of compounds with optimized properties for specific applications (M. Palanki et al., 2000).

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : Describes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, showcasing the methods for producing carboxamide compounds with potential applications in drug development or material science (Pan Qing-cai, 2011).

Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines : Focuses on the palladium-catalyzed intramolecular amination of C-H bonds, highlighting the synthesis of complex structures that may have applications in pharmaceuticals or as catalysts in organic reactions (Gang He et al., 2012).

Biological Activity and Pharmacological Potential

Synthesis and Biological Evaluation of Schiff’s Bases : Investigates the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones, providing insights into the potential therapeutic applications of pyridinecarboxamide derivatives (Asha B. Thomas et al., 2016).

Facile Synthesis of Indole-Pyrimidine Hybrids : Describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and their evaluation for anticancer and antimicrobial activity, highlighting the potential use of carboxamide compounds in developing new therapeutic agents (N. Gokhale et al., 2017).

Mechanism of Action

The compound is a major insect metabolite of the widely used neonicotinoid insecticide imidacloprid . It is most active against sucking insects because of their unique plant-systemic and translaminar properties .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed .

properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-11-8-12(2)16-15(9-11)13(3)17(22-16)19(24)23(4)10-14-6-5-7-21-18(14)20/h5-9,22H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSVTZQNMLCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=C(N=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

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